Zineb

概要

説明

Zineb is an agricultural protectant fungicide . It is used in high volume, low volume, or aerial application .

Synthesis Analysis

Zineb is synthesized through a process where ambam is first synthesized with ethylenediamine, carbon disulfide, and ammonia water, and then reacted with zinc chloride . A simple derivatization RP-HPLC method has been optimized and validated for the simultaneous analysis (separation and quantification) of zineb and hexaconazole .

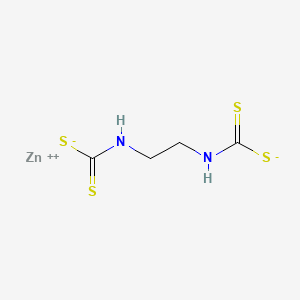

Molecular Structure Analysis

The molecular formula of Zineb is C4H6N2S4Zn . It is a polymeric complex of zinc with a dithiocarbamate . The polymer is composed of Zn(dithiocarbamate)2 subunits linked by an ethylene (-CH2CH2-) backbone .

Chemical Reactions Analysis

Zineb is capable of inducing apoptosis in SH-SY5Y human neuroblastoma cells . It has also been used in the field of nanoparticles for sensing dithiocarbamates (DTCs) Ziram, Zineb, and Maneb pesticides in environment and juice samples .

Physical And Chemical Properties Analysis

Zineb is a protectant fungicide with a low aqueous solubility. It is relatively volatile and is not expected, based on its physico-chemical properties, to leach to groundwater . It is not usually persistent in soil or water systems .

科学的研究の応用

Fungicide

Zineb is a fungicide that belongs to the dithiocarbamic acid class of fungicides . It is used for the prevention and treatment of leaf spots and fruit rots on vegetables, flowers, fruit trees, and shrubs . It is a great, risk-free, multifunctional foliar, and soil fungicide .

Organosulfur Compound

Zineb is an organosulfur compound that bonds to different transition metals to create more lipophilic complexes . These complexes can reach the Central Nervous System (CNS) .

Biocide

Zineb is also used as an organic booster biocide . It enhances the effectiveness of copper-based and copper-free Antifouling (AF) coatings .

Research in Magnetism

Zineb has been used in research related to magnetism . Studies have been conducted on its magnetic properties and its effects on the magnetocaloric effect of certain alloys .

Research in Material Science

Zineb has been used in research related to material science . It has been used in studies related to the structural, morphological, and magnetic properties of certain types of hexaferrites .

Toxicology

Zineb has been studied for its toxicological effects . Exposure to Zineb over an extended period or repeatedly can result in dermatitis, conjunctivitis, and, if breathed, bronchospasm . It has also been found to alter the estrous cycle and decrease ovarian and uterine weights in rats .

作用機序

Target of Action

Zineb is a fungicide that belongs to the dithiocarbamic acid class of fungicides . Its primary target is the enzyme superoxide dismutase [Cu-Zn], which plays a crucial role in destroying radicals produced within cells that are toxic to biological systems .

Mode of Action

Zineb operates by impeding fungal growth and reproduction, consequently shielding plants from disease-induced harm . It forms more lipophilic complexes by bonding to different transition metals, which can reach the central nervous system (CNS) . Some highly reactive electrophilic dithiocarbamate (DTC) metabolites of Zineb can form covalent bonds with the thiol groups in cysteine residues .

Biochemical Pathways

It has been observed that the catalase (cat) activity was reduced only by zineb . This suggests that Zineb may affect the antioxidant defense system in cells, leading to oxidative stress, which is one of the main factors contributing to diseases caused by Zineb .

Pharmacokinetics

Zineb has a low aqueous solubility and is relatively volatile .

Result of Action

Zineb’s action results in several molecular and cellular effects. Exposure to Zineb over an extended period or repeatedly can result in dermatitis, conjunctivitis, and, if breathed, bronchospasm . Zineb exposure in rats resulted in alteration (prolongation) of the estrous cycle and decreased ovarian and uterine weights . Inhibition of oocyte meiotic maturation and avoidance of germinal vesicle breakdown have been seen in mouse and rabbit oocytes due to direct gonadal actions .

Action Environment

Zineb is used as a great, risk-free, multifunctional foliar, and soil fungicide for the prevention and treatment of leaf spots and fruit rots on vegetables, flowers, fruit trees, and shrubs . . For instance, its low aqueous solubility and volatility might affect its distribution and persistence in the environment .

Safety and Hazards

将来の方向性

The European Parliament has launched an early review of Zineb under Article 15 of Regulation (EU) No 528/2012 . The applicant for the initial approval of Zineb is involved in that process and is being allowed to carry out and submit new research aimed at addressing the reasons for the early review .

特性

IUPAC Name |

zinc;N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4.Zn/c7-3(8)5-1-2-6-4(9)10;/h1-2H2,(H2,5,7,8)(H2,6,9,10);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMHNZOICSMBGDH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)[S-])NC(=S)[S-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2S4Zn | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021465 | |

| Record name | Zineb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Metiram is a yellow powder. Non corrosive. Insoluble in water. Used as an fungicide., Zineb appears as an off-white powder. Used as a fungicide., Light colored solid; [ICSC], Light yellow to yellow solid; [HSDB], YELLOW POWDER., An off-white, or pale yellow powder. | |

| Record name | METIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Metiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

decomposes | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

90 °C, 194 °F | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in carbon disulfide, pyridine, Soluble in chloroform, Soluble in benzene, Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered., In water, about 10 mg/L at 25 °C, Soluble in pyridine (with decomposition). Practically insoluble in organic solvents (eg ethanol, acetone, benzene)., Practically insoluble in water., Solubility in water: none | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metiram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Approx 1.74 at 20 °C | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], VP: 1.0X10-7 mm Hg at 25 °C, <7.50X10-8 mm Hg at 20 °C, Less than 0.01 mPa at 20 °C, <7.4x10-8 mmHg | |

| Record name | Zineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Metiram | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6157 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metiram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea., After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or crystals from chloroform + alcohol, Light-tan solid, WHITE POWDER OR CRYSTALS, Pale yellow powder, Light yellow solid | |

CAS RN |

9006-42-2, 12122-67-7 | |

| Record name | METIRAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18175 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12122-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metiram | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009006422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zineb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zineb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metiram | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.508 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINEB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1FSB1OZPT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metiram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157 °C (decomposes), Decomposes at approximately 156 °C, 314.6 °F | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Metiram | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6705 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

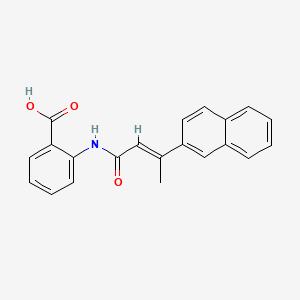

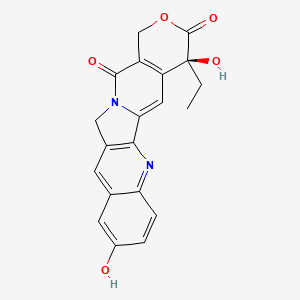

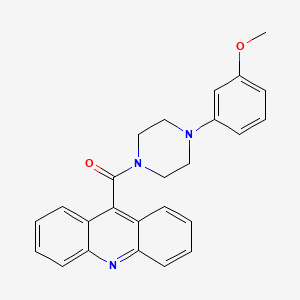

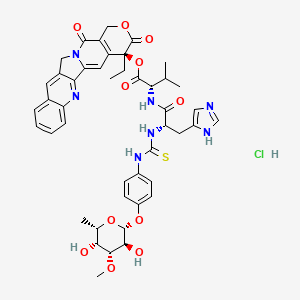

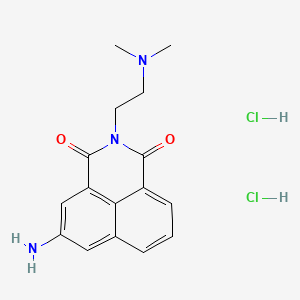

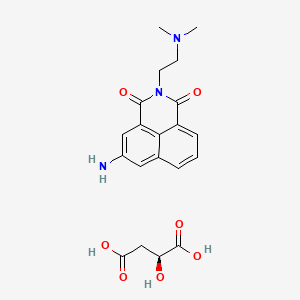

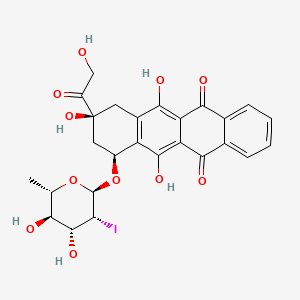

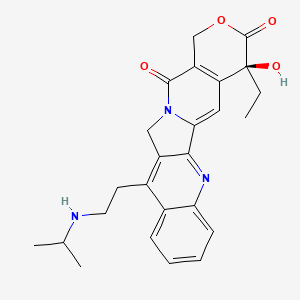

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of zinc ethylene-bis-dithiocarbamate?

A1: While the exact mechanism remains unclear, research suggests zinc ethylene-bis-dithiocarbamate likely disrupts enzymatic processes in fungi. One study found it inhibits the transcriptional activity of RNA polymerases in an in vitro system using rat liver nuclei and purified E. coli RNA polymerase [].

Q2: What are the downstream effects of zinc ethylene-bis-dithiocarbamate exposure in organisms?

A2: Studies indicate zinc ethylene-bis-dithiocarbamate can affect various metabolic processes. For instance, in rats, it can impair glucose utilization by the liver and affect lipid metabolism, potentially leading to liver steatosis []. It has also been shown to induce apoptosis and oxidative stress in human keratinocyte cells [].

Q3: What is the molecular formula and weight of zinc ethylene-bis-dithiocarbamate?

A3: The molecular formula is C4H6N2S4Zn, and its molecular weight is 275.79 g/mol.

Q4: Is there any spectroscopic data available for zinc ethylene-bis-dithiocarbamate?

A4: While specific spectroscopic data is not detailed in the provided abstracts, various studies utilize techniques like HPLC-UV [, , ], GC-MS [], and atomic absorption spectrometry [] to analyze zinc ethylene-bis-dithiocarbamate, suggesting relevant spectroscopic characteristics exist.

Q5: How does zinc ethylene-bis-dithiocarbamate perform under various environmental conditions?

A5: Zinc ethylene-bis-dithiocarbamate's effectiveness can be influenced by factors like copper compounds, which have been shown to reduce its efficacy against citrus rust mite in summer sprays []. Additionally, its degradation in the environment can lead to the formation of ethylenethiourea (ETU), a more water-soluble and potentially toxic metabolite [, ].

Q6: Are there formulation strategies to improve the stability or delivery of zinc ethylene-bis-dithiocarbamate?

A6: Yes, research highlights the development of water-dispersible granules as an alternative formulation for zinc ethylene-bis-dithiocarbamate. These granules offer advantages like improved stability, faster disintegration, better dispersibility, and reduced environmental pollution during manufacturing and application [].

Q7: How do structural modifications of zinc ethylene-bis-dithiocarbamate impact its activity?

A7: While the provided research doesn't delve into specific structural modifications, it highlights that zinc ethylene-bis-dithiocarbamate's degradation product, ethylenethiourea (ETU), exhibits higher water solubility and plant uptake compared to the parent compound []. This suggests that even minor structural changes can significantly alter its behavior and potential for toxicity.

Q8: What are the known toxicological effects of zinc ethylene-bis-dithiocarbamate?

A8: Research indicates potential toxicity, especially targeting the thyroid and liver in rabbits. Effects include weight loss, thyroid enlargement, altered serum lipid profiles, and potential liver damage []. Studies in calves also highlighted thyroid abnormalities, liver glycogen accumulation, and potential reproductive toxicity [].

Q9: Does zinc ethylene-bis-dithiocarbamate pose any environmental risks?

A9: Yes, its degradation product, ethylenethiourea (ETU), raises concerns. ETU readily leaches into deeper soil layers and is taken up by plants, potentially contaminating food sources [, ]. Its presence in treated crops and commercial products highlights the need for careful monitoring and regulation [].

Q10: What analytical methods are used to detect and quantify zinc ethylene-bis-dithiocarbamate?

A10: Various analytical techniques have been employed, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine zinc ethylene-bis-dithiocarbamate residues in soil [].

- High-Performance Liquid Chromatography (HPLC): Coupled with UV detection, it quantifies zinc ethylene-bis-dithiocarbamate in various matrices, including environmental samples and foodstuffs [, , ].

- Atomic Absorption Spectrometry (AAS): Employed in a flow injection analysis system to determine zinc ethylene-bis-dithiocarbamate content in pesticide formulations after alkaline hydrolysis [].

- Spectrophotometry: Used in conjunction with different complexing agents, such as 1-(2-pyridylazo)-2-naphthol (PAN) [] and 4-(2-pyridylazo)resorcinol (PAR) [, ], to quantify zinc ethylene-bis-dithiocarbamate in commercial samples and foodstuffs.

Q11: Are there any viable alternatives to zinc ethylene-bis-dithiocarbamate for fungicidal applications?

A11: Research explores alternative fungicides with varying efficacies. For instance, in controlling citrus rust mite, chlorobenzilate showed promise as a substitute for zinc ethylene-bis-dithiocarbamate in postbloom sprays, while sulfur was less effective []. The efficacy of substitutes often depends on the specific application and target organism.

Q12: What are the considerations for selecting alternatives based on their performance, cost, and environmental impact?

A12: Choosing alternatives requires a comprehensive assessment of factors like:

- Efficacy: Comparing control levels achieved by different fungicides against specific target organisms [, , ].

- Cost-Effectiveness: Evaluating the economic viability of treatments based on application rates and product costs [].

- Environmental Impact: Considering the persistence, degradation products, and potential toxicity of alternatives to minimize adverse ecological effects [, ].

Q13: What are some key milestones in the research and use of zinc ethylene-bis-dithiocarbamate?

A13: Key milestones include:

- Early Use as a Fungicide: Its introduction as a widely used agricultural fungicide marked its significance in crop protection [, ].

- Discovery of Control over Citrus Rust Mite: The identification of zinc ethylene-bis-dithiocarbamate's ability to control citrus rust mite expanded its application in fruit production [, , ].

- Exploration of Alternative Formulations: The development of formulations like water-dispersible granules signaled a shift towards improving its stability and reducing environmental impact during application [].

- Growing Concerns about ETU: Research highlighting the formation and potential toxicity of ethylenethiourea (ETU) as a degradation product raised significant concerns regarding its long-term use and environmental safety [, , ].

Q14: How does research on zinc ethylene-bis-dithiocarbamate involve different scientific disciplines?

A14: Research on zinc ethylene-bis-dithiocarbamate exemplifies a multidisciplinary approach, integrating:

- Agricultural Sciences: Evaluating its efficacy in controlling plant diseases and its impact on crop yield [, , , , , ].

- Chemistry: Characterizing its structure, investigating its degradation pathways, and developing analytical methods for its detection and quantification [, , , , ].

- Toxicology: Assessing its potential adverse effects on human and animal health, studying its metabolism, and identifying target organs [, , ].

- Environmental Science: Examining its fate in the environment, its impact on ecosystems, and developing strategies for its mitigation [, ].

Q15: Does zinc ethylene-bis-dithiocarbamate affect beneficial insects like Trichogramma?

A15: Yes, studies indicate that even "bee-safe" formulations can negatively impact Trichogramma's parasitization rates, highlighting the importance of considering sublethal effects on beneficial insects [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)quinoxaline-2-carboxamide](/img/structure/B1684214.png)